molecular formula C11H22N2O B3118366 N-Isopropyl-2-(piperidin-4-yl)propanamide CAS No. 2374757-99-8

N-Isopropyl-2-(piperidin-4-yl)propanamide

Cat. No. B3118366
CAS RN: 2374757-99-8
M. Wt: 198.31 g/mol
InChI Key: YNBAWWONGOKYHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Isopropyl-2-(piperidin-4-yl)propanamide” is a novel compound that has attracted significant attention in the scientific community. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Pharmacological and Biochemical Research

Piperidine and piperazine derivatives are significant in medicinal chemistry due to their broad spectrum of pharmacological activities. For instance, piperazine derivatives are crucial in designing drugs with various therapeutic uses, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, and anti-inflammatory agents. Slight modifications in the substitution pattern on the piperazine nucleus can result in recognizable differences in the medicinal potential of resultant molecules, suggesting that N-Isopropyl-2-(piperidin-4-yl)propanamide could have similar applicability in drug discovery and development (Rathi et al., 2016).

Moreover, piperidine alkaloids, related closely to the structure of N-Isopropyl-2-(piperidin-4-yl)propanamide, have been explored for their diverse clinical applications. These compounds have shown potential in treating various diseases, hinting at the possible therapeutic investigations for N-Isopropyl-2-(piperidin-4-yl)propanamide in similar domains (Singh et al., 2021).

Environmental and Technological Applications

In environmental sciences, derivatives similar to N-Isopropyl-2-(piperidin-4-yl)propanamide are investigated for their applications in water treatment and purification technologies. Nanofiltration membranes based on piperazine (PIP)-derived polymers have demonstrated significant potential in enhancing water permeance and selectivity, which could imply potential environmental applications for N-Isopropyl-2-(piperidin-4-yl)propanamide in the development of new filtration materials (Shao et al., 2022).

Future Directions

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry. The development of new synthesis methods and the discovery of new biological applications are ongoing . This research is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name

2-piperidin-4-yl-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-8(2)13-11(14)9(3)10-4-6-12-7-5-10/h8-10,12H,4-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBAWWONGOKYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(C)C1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropyl-2-(piperidin-4-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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